1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring substituted with a propan-2-yl group and a pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities, particularly in relation to central nervous system targets.
This compound is synthesized through various chemical pathways, often involving the manipulation of piperazine and pyrrolidine structures. It is classified as an organic compound, specifically a heterocyclic amine, due to the presence of nitrogen atoms in its ring structures. The compound can be found in databases such as the PubChem and ChemSpider, which provide extensive information on its molecular characteristics and potential biological activities.
The synthesis of 1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine typically involves multi-step reactions that may include:
The reaction conditions typically require appropriate solvents such as dichloromethane or ethanol, and may involve catalysts like sodium hydride or potassium carbonate. The purification process often includes methods such as recrystallization or chromatography to isolate the desired product.
The molecular formula for 1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine is C_{12}H_{20}N_{2}. Its structure consists of:
The compound's molecular weight is approximately 208.30 g/mol. The structural representation can be visualized using molecular modeling software or drawing tools that allow for three-dimensional visualization.
1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine can undergo various chemical reactions typical for amines and heterocycles:
These reactions may require specific conditions such as temperature control, inert atmosphere (nitrogen or argon), and appropriate reagents to ensure high yields and selectivity.
The mechanism of action for 1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine is largely dependent on its interaction with neurotransmitter systems in the brain. It may act as a:
Data from pharmacological studies may support these actions, indicating its potential therapeutic uses in treating disorders such as anxiety or depression.
1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine typically appears as a colorless to pale yellow liquid or solid depending on purity and crystallization conditions.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and refractive index should be obtained from experimental measurements or literature values.
1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine has potential applications in scientific research, particularly in:
Piperazine and pyrrolidine rings represent privileged pharmacophores in medicinal chemistry, with distinct yet complementary biological and physicochemical profiles. The integration of these scaffolds into hybrid structures like 1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine (CAS 1250728-21-2) leverages synergistic advantages for drug design. Piperazine derivatives feature prominently in FDA-approved drugs (2011–2023), constituting over 30% of nitrogen-containing heterocycles in central nervous system (CNS) and oncology therapeutics due to their favorable solubility and bioavailability profiles [8]. Concurrently, pyrrolidine's saturated nature enhances three-dimensional (3D) coverage through pseudorotation—a conformational flexibility enabling optimal target engagement—while its stereogenicity (up to four chiral centers) permits precise stereochemical optimization [1]. This hybrid architecture merges piperazine's pharmacokinetic advantages with pyrrolidine's spatial versatility, creating a versatile template for lead optimization.
Table 1: Comparative Properties of Piperazine and Pyrrolidine Scaffolds
Property | Piperazine | Pyrrolidine |
---|---|---|
Ring Size | Six-membered | Five-membered |
Hybridization | sp³ (non-planar) | sp³ (non-planar) |
Chiral Centers | None (unless substituted) | Up to four |
Polar Surface Area (Ų) | ~15–30 (moderate polarity) | ~16–20 (moderate polarity) |
Key Role | Solubility enhancement, H-bond acceptor | 3D coverage, stereochemical diversity |
FDA-Approved Drugs | Vortioxetine, Palbociclib | Nicotine derivatives, peptidomimetics |
The evolutionary significance of such hybrids is underscored by natural products like aegyptolidine A (pyrrolidine-containing) and synthetic kinase inhibitors (e.g., Palbociclib's piperazine motif), which inspired rational integration of both rings into single entities [1] [8]. This convergence addresses limitations of flat, aromatic scaffolds by enhancing solubility, reducing hERG liability, and enabling target selectivity through stereochemistry [3].
The structural complexity of 1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine arises from three modifiable regions: the isopropyl group (R₁), piperazine N-atoms (R₂), and pyrrolidine C/N positions (R₃). Each site serves distinct roles in combinatorial optimization:
Table 2: Impact of Substituent Variation on Hybrid Scaffold Properties
Diversity Site | Exemplary Modifications | Functional Outcome |
---|---|---|
R₁ (Isopropyl) | Cyclopropyl, tert-butyl | Alters Log P (±0.5 units), modulates CYP affinity |
R₂ (Piperazine) | Aryl sulfonamides, benzoyl | Enhances target affinity (ΔpIC₅₀ = 1–2 log units) |
R₃ (Pyrrolidine) | Hydroxyl, fluoro, spirocycles | Adjusts conformational flexibility, metabolic stability |
Combinatorial libraries leverage these sites via "libraries from libraries" approaches, where solid-phase synthesis enables rapid diversification. For instance, sulfonamide coupling at R₂ (using sulfonyl chlorides) introduces polar contacts critical for enzymatic inhibition, while N-alkylation of pyrrolidine nitrogen modulates steric bulk [9]. This strategy efficiently generates 50–100 analogs per library, accelerating SAR studies without re-engineering core syntheses [8] [9].
1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine exemplifies a multi-target-directed ligand (MTDL) scaffold, engineered to concurrently modulate networked biological targets. Its hybrid architecture enables dual engagement of:
Table 3: Documented Target Affinities of Structural Analogs
Target Class | Representative Target | Affinity (Ki/IC₅₀) | Biological Outcome |
---|---|---|---|
GPCRs | Sigma-1 receptor (σ₁R) | 3.64 nM | Antinociceptive, neuroprotective |
Histamine H₃ receptor | 7.70 nM | Pro-cognitive, wake-promoting | |
Viral Enzymes | SARS-CoV-2 3CLpro | 0.8 μM | Viral replication inhibition |
Kinases | CDK4/6 | <100 nM | Cell cycle arrest |
The scaffold’s success in MTDL design stems from conformational plasticity: Piperazine adopts chair or boat configurations to accommodate binding pockets, while pyrrolidine’s puckering adjusts substituent presentation. This dynamic adaptability enables selective polypharmacology—critical for treating complex diseases like Alzheimer’s or multidrug-resistant infections—where single-target agents show limited efficacy [5] [10]. Rational optimization further leverages stereochemistry; for example, (3R)-pyrrolidine enantiomers exhibit 10-fold higher σ₁R affinity than (3S)-counterparts due to complementary hydrogen bonding with Glu172 residues [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0